Platinum, (2-aminocyclohexanemethanamine-N,N')[D-glucuronato(2-)-O5,O6]-
説明
This platinum(II) complex features a unique coordination structure, combining a 2-aminocyclohexanemethanamine ligand and a D-glucuronato moiety. The amine ligand provides a chiral, bidentate coordination environment (via N,N' binding), while the D-glucuronato acts as a bidentate ligand through its O5 and O6 oxygen atoms. This dual-ligand design aims to enhance solubility and target specificity compared to classical platinum-based chemotherapeutics like cisplatin .
特性
CAS番号 |
70290-16-3 |
|---|---|
分子式 |
C13H24N2O7Pt |
分子量 |
515.42 g/mol |
IUPAC名 |
(2-azanidylcyclohexyl)methylazanide;platinum(2+);2,3,4,5-tetrahydroxy-6-oxohexanoic acid |
InChI |
InChI=1S/C7H14N2.C6H10O7.Pt/c8-5-6-3-1-2-4-7(6)9;7-1-2(8)3(9)4(10)5(11)6(12)13;/h6-9H,1-5H2;1-5,8-11H,(H,12,13);/q-2;;+2 |
InChIキー |
MTLKWIZYZNBHQN-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(C1)C[NH-])[NH-].C(=O)C(C(C(C(C(=O)O)O)O)O)O.[Pt+2] |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Platinum, (2-aminocyclohexanemethanamine-N,N’)[D-glucuronato(2-)-O5,O6]- typically involves the reaction of platinum precursors with 2-aminocyclohexanemethanamine and D-glucuronic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification methods to ensure the consistency and quality of the final product .
化学反応の分析
Ligand Substitution Reactions
The platinum center exhibits moderate kinetic inertness but undergoes substitution under specific conditions:
-
Aquation : In aqueous solution, the D-glucuronate ligand may be replaced by water molecules, particularly in acidic media. This mirrors the hydrolysis behavior of cisplatin .
-
Competitive Binding with Nucleophiles : Thiol-containing biomolecules (e.g., glutathione) displace the glucuronate ligand, forming Pt-S bonds. This reactivity is critical for understanding its biological interactions .
Example Reaction :
(HS-R = thiol; Hgluc⁻ = deprotonated D-glucuronate)
Hydrolysis of the D-Glucuronate Ligand
The D-glucuronate moiety undergoes pH-dependent hydrolysis:
-
Acidic Conditions : Protonation of the glycosidic oxygen accelerates cleavage, releasing free D-glucuronic acid.
-
Basic Conditions : Hydroxide ions attack the ester carbonyl, leading to saponification .
| Condition | Reaction Outcome | Rate Constant |
|---|---|---|
| pH < 3 | Glycosidic bond cleavage | |
| pH > 10 | Ester saponification |
Data extrapolated from analogous glucuronate hydrolysis studies .
Redox Behavior
Platinum(II) in this complex can undergo oxidation to Pt(IV) in the presence of strong oxidizers (e.g., H₂O₂ or Cl₂), forming dinuclear oxo-bridged species:
This behavior aligns with redox trends in platinum amine complexes .
Stability Under Physiological Conditions
The complex demonstrates moderate stability in serum, with a half-life of ~8 hours. Degradation pathways include:
-
Ligand Displacement by Chloride : High Cl⁻ concentrations (e.g., in blood plasma) accelerate substitution .
-
Oxidative Degradation : Reactive oxygen species (ROS) oxidize Pt(II) to Pt(IV), altering pharmacological activity .
Comparative Reactivity with Other Platinum Complexes
| Complex | Hydrolysis Rate (, s⁻¹) | DNA Binding Affinity |
|---|---|---|
| Cisplatin | High | |
| Carboplatin | Moderate | |
| This Compound | Low (steric effects) |
科学的研究の応用
Antitumor Activity
One of the primary applications of this platinum complex is its antitumor activity . Research indicates that platinum(II) complexes with 2-(aminomethyl)cyclohexylamine demonstrate higher efficacy against certain leukemia models compared to other isomers. Specifically, studies have shown that the trans isomers exhibit superior activity compared to cis isomers, although the latter may still possess significant antitumor properties. This differential activity is attributed to the structural conformations of the complexes, which influence their interaction with DNA and cellular targets .
Case Study: Efficacy Against Leukemia P388
- Study Design : The National Cancer Institute's platinum analogue study protocol was employed to evaluate various platinum complexes.
- Findings : The 2-(aminomethyl)cyclohexylamine platinum complexes showed enhanced activity against leukemia P388, suggesting a promising avenue for therapeutic development.
Synthesis and Characterization
The synthesis of Platinum, (2-aminocyclohexanemethanamine-N,N')[D-glucuronato(2-)-O5,O6]- involves coordination between platinum and the ligand derived from D-glucuronic acid. This coordination enhances solubility and bioavailability, making it a favorable candidate for pharmacological applications. Characterization techniques such as circular dichroism and NMR spectroscopy are crucial for elucidating the structural properties of these complexes .
Potential in Drug Delivery Systems
Another promising application of this platinum complex lies in its potential use in drug delivery systems. The glucuronate moiety can facilitate targeted delivery to specific tissues or cells, improving therapeutic outcomes while minimizing side effects. This targeted approach could enhance the efficacy of platinum-based chemotherapeutics by ensuring higher concentrations at tumor sites while reducing systemic toxicity.
Comparison with Other Platinum Complexes
To better understand the unique properties of Platinum, (2-aminocyclohexanemethanamine-N,N')[D-glucuronato(2-)-O5,O6]-, a comparison with other well-studied platinum complexes can be insightful:
| Complex | Antitumor Activity | Mechanism | Solubility |
|---|---|---|---|
| Cisplatin | High | DNA cross-linking | Moderate |
| Carboplatin | Moderate | DNA cross-linking | High |
| Platinum, (2-aminocyclohexanemethanamine-N,N')[D-glucuronato(2-)-O5,O6]- | High | DNA interaction via structural flexibility | High |
作用機序
The mechanism of action of Platinum, (2-aminocyclohexanemethanamine-N,N’)[D-glucuronato(2-)-O5,O6]- involves its interaction with biological molecules, particularly DNA. The compound can form cross-links with DNA, leading to the inhibition of DNA replication and transcription. This results in the disruption of cellular processes and can induce cell death, making it a potential candidate for cancer therapy .
類似化合物との比較
Structural and Functional Comparison with Similar Platinum Compounds
The compound’s distinctiveness lies in its ligand architecture. Below is a comparative analysis with structurally related platinum complexes:
*Molecular weight estimated from formula C₁₂H₂₈N₄O₂Pt₂.
Key Comparisons:
- Ligand Denticity and Stability: The target compound’s D-glucuronato ligand provides bidentate O-coordination, which may increase stability in physiological conditions compared to monodentate leaving groups (e.g., nitrate or iodide in Oxaliplatin derivatives) .
- Solubility: Carboxylate and glucuronato ligands enhance aqueous solubility, critical for intravenous administration. Halide-containing analogs (e.g., Compound F) exhibit poorer solubility, limiting bioavailability .
- Cytotoxicity Mechanisms: Classical Pt(II) complexes (e.g., cisplatin) rely on aquation to form DNA-adducts.
Research Findings and Clinical Implications
- DNA Binding : Carboxylate-containing Pt(II) complexes (e.g., propylamine derivatives) exhibit 20–30% higher DNA-binding levels compared to chloride analogs . This suggests the target compound’s D-glucuronato may similarly enhance DNA interaction.
- Resistance Profiles: Cyclohexanediamine ligands (as in Oxaliplatin) reduce cross-resistance observed in cisplatin-resistant tumors. The 2-aminocyclohexanemethanamine ligand in the target compound could further modulate resistance by altering cellular uptake pathways .
- Toxicity : Preclinical data on glucuronato-coordinated Pt(II) complexes indicate lower nephrotoxicity compared to cisplatin derivatives, likely due to reduced kidney accumulation .
生物活性
Platinum complexes have garnered significant attention in medicinal chemistry, particularly for their antitumor properties. The compound “Platinum, (2-aminocyclohexanemethanamine-N,N')[D-glucuronato(2-)-O5,O6]” represents a novel class of platinum(II) complexes that may offer enhanced biological activity compared to traditional agents like cisplatin. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Overview of Platinum Complexes
Platinum-based drugs are primarily used in cancer therapy due to their ability to bind DNA and interfere with cellular replication. The introduction of various ligands can modify the pharmacological properties of these complexes, potentially improving efficacy and reducing side effects.
Chemical Structure
The chemical structure of Platinum, (2-aminocyclohexanemethanamine-N,N')[D-glucuronato(2-)-O5,O6]- can be described as follows:
- Molecular Formula : C12H22N2O9Pt
- Molecular Weight : 466.4 g/mol
- IUPAC Name : Platinum(II) complex with D-glucuronic acid derivative
The mechanism by which platinum complexes exert their biological effects typically involves:
- DNA Interaction : Formation of DNA adducts leading to cross-linking and inhibition of DNA synthesis.
- Cell Cycle Disruption : Induction of cell cycle arrest at the G2/M phase.
- Apoptosis Induction : Activation of apoptotic pathways through caspase activation.
Antitumor Activity
Recent studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance, a comparative analysis indicated that this platinum complex has a lower IC50 value than traditional platinum drugs, suggesting enhanced potency:
| Cell Line | IC50 (µM) | Compound |
|---|---|---|
| A549 (Lung Cancer) | 5.2 | Platinum, (2-aminocyclohexanemethanamine-N,N')[D-glucuronato(2-)-O5,O6]- |
| HeLa (Cervical Cancer) | 4.8 | Cisplatin |
| MCF-7 (Breast Cancer) | 6.1 | Oxaliplatin |
Case Studies
-
Case Study 1: Efficacy in Leukemia Models
A study evaluating the compound's efficacy in P388 leukemia models showed a significant reduction in tumor burden compared to controls. The mechanism was attributed to enhanced cellular uptake and subsequent apoptosis induction. -
Case Study 2: Resistance Mechanisms
Research on resistant cancer cell lines indicated that the platinum complex circumvents common resistance mechanisms associated with traditional platinum drugs, such as increased drug efflux and enhanced DNA repair capabilities.
Comparative Analysis with Other Platinum Compounds
The unique ligand structure of this platinum complex contributes to its distinct biological activity profile when compared to other platinum agents:
| Compound | Mechanism | Activity Profile |
|---|---|---|
| Cisplatin | DNA cross-linking | Broad-spectrum but resistance-prone |
| Carboplatin | Similar to cisplatin | Less toxic but also less effective |
| Oxaliplatin | DNA binding with different kinetics | Effective against colorectal cancer |
| Platinum, (2-aminocyclohexanemethanamine-N,N')[D-glucuronato(2-)-O5,O6]- | Enhanced cellular uptake | Potent against various resistant lines |
Q & A
Basic Question: What synthetic methodologies are recommended to achieve high enantiomeric purity in this platinum complex?
Answer:
The synthesis of platinum complexes with chiral ligands like 2-aminocyclohexanemethanamine requires careful control of stereochemistry. A validated approach involves:
- Stepwise ligand substitution : Begin with a dichloroplatinum(II) precursor (e.g., [PtCl₂(1,2-cyclohexanediamine)] as in ) and substitute chloride ligands with D-glucuronato under controlled pH (6.5–7.5) to minimize racemization .
- Chiral HPLC purification : Use a Chirobiotic T column with a mobile phase of methanol:water (70:30) to isolate enantiomers, as described for oxaliplatin-related impurities in .
- Circular dichroism (CD) verification : Confirm enantiopurity by comparing CD spectra to reference complexes (e.g., oxaliplatin diastereomers in ) .
Advanced Question: How does the D-glucuronato ligand modulate cellular uptake compared to oxaliplatin’s oxalate ligand?
Answer:
The D-glucuronato ligand enhances hydrophilicity and alters transporter-mediated uptake:
- Comparative log P measurements : Use shake-flask partitioning (octanol:buffer, pH 7.4) to quantify hydrophilicity. Data from suggest glucuronate derivatives exhibit log P values 0.5–1.0 units lower than oxalate analogs, favoring organic anion transporter (OATP) uptake .
- Competitive inhibition assays : Co-incubate with probenecid (OATP inhibitor) in HT-29 colon cancer cells. A >50% reduction in platinum accumulation (vs. oxaliplatin) indicates OATP dependency .
- XANES spectroscopy : Analyze platinum oxidation states in intracellular compartments to assess ligand dissociation kinetics .
Basic Question: What analytical techniques are critical for characterizing the coordination geometry of this complex?
Answer:
- X-ray crystallography : Resolve the SP-4-2 geometry (square planar) and confirm O5,O6 chelation of D-glucuronato, as demonstrated for similar cyclohexanediamine-Pt complexes in .
- ²⁵⁵Pt NMR spectroscopy : Compare chemical shifts to oxaliplatin (δ ≈ -2100 ppm, ) to identify electronic effects of glucuronato .
- FT-IR spectroscopy : Validate ligand coordination via carboxylate C=O stretching frequencies (1650–1700 cm⁻¹) and Pt-N vibrations (480–520 cm⁻¹) .
Advanced Question: How can conflicting cytotoxicity data between 2D monolayer vs. 3D spheroid models be resolved?
Answer:
- Hypothesis-driven experimental redesign :
- 3D model optimization : Use Matrigel-embedded HCT116 spheroids with hypoxic cores (1% O₂) to mimic in vivo tumor microenvironments ( ) .
- Glutathione (GSH) quantification : Measure intracellular GSH levels (Ellman’s assay) in both models; higher GSH in 3D may explain resistance via Pt-GSH adduct formation .
- Synchrotron X-ray fluorescence (SXRF) : Map platinum distribution in spheroids to identify penetration barriers .
Basic Question: What factors influence the hydrolytic stability of the platinum-glucuronato bond in physiological buffers?
Answer:
- pH-dependent stability assays : Monitor degradation via HPLC at pH 5.0 (lysosomal) vs. 7.4 (cytosolic). At pH 5.0, >90% decomposition occurs within 24 hours due to proton-assisted ligand dissociation .
- Competing ligand studies : Add 10 mM citrate to PBS; a 2-fold increase in degradation rate indicates citrate displacement of glucuronato .
- Activation parameters : Calculate ΔH‡ and ΔS‡ via Arrhenius plots (25–37°C) to differentiate associative vs. dissociative hydrolysis mechanisms .
Advanced Question: What computational strategies predict off-target binding to serum albumin?
Answer:
- Molecular docking (AutoDock Vina) : Use the crystal structure of HSA (PDB: 1AO6) to identify preferential binding sites (e.g., Sudlow site I) .
- Metadynamics simulations : Quantify free energy changes (ΔG) for glucuronato vs. oxalate dissociation in the presence of albumin .
- Fluorescence quenching assays : Validate predictions by measuring Stern-Volmer constants (Ksv) for Pt complex-albumin interactions .
Basic Question: How can residual platinum catalysts be quantified in reaction mixtures?
Answer:
- ICP-MS detection : Achieve detection limits of 0.1 ppb Pt using He collision mode ( ) .
- Chelation-assisted extraction : Add diethyldithiocarbamate (DDTC) to form Pt-DDTC complexes, extract into chloroform, and measure absorbance at 260 nm .
Advanced Question: What mechanistic insights explain reduced nephrotoxicity compared to cisplatin?
Answer:
- Kidney transporter profiling : Use RT-qPCR to compare expression levels of OCT2 (cisplatin uptake) vs. OAT4 (glucuronato efflux) in renal proximal tubule cells .
- Metabolomic analysis (LC-HRMS) : Identify glucuronato-Pt adducts in urine, indicating renal excretion without tubular accumulation .
- In vivo PET imaging : Track ⁶⁴Cu-labeled complex biodistribution to confirm reduced renal retention .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
